molecular formula C20H23N5O5S3 B2896259 3,4,5-triethoxy-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 389073-18-1

3,4,5-triethoxy-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2896259
CAS RN: 389073-18-1
M. Wt: 509.61
InChI Key: JFBOCMCWGDTVGC-UHFFFAOYSA-N
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Description

3,4,5-triethoxy-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C20H23N5O5S3 and its molecular weight is 509.61. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

Benzothiazole derivatives have been synthesized and evaluated for their corrosion inhibiting effects on steel in acidic environments. These compounds, including variations with thiazole groups, offer significant protection against corrosion, suggesting potential industrial applications for similar compounds in protecting metals from acidic damage (Hu et al., 2016).

Anticancer Activity

Research into 1,3,4-thiadiazoles, selenadiazoles, and triazolopyrimidines incorporating benzothiazole moieties has explored their synthesis and potential anticancer properties. Such studies indicate that structurally similar compounds could have applications in developing new anticancer agents (Abdelall, Mohamed, & Abdelhamid, 2010).

Stearoyl-CoA Desaturase-1 Inhibition

Compounds structurally related to the query compound have been identified as potent inhibitors of stearoyl-CoA desaturase-1 (SCD-1), a key enzyme involved in fatty acid metabolism. Such inhibitors show promise in treating metabolic disorders by modulating lipid profiles (Uto et al., 2009).

Antimicrobial and Antilipase Activities

Microwave-assisted synthesis of compounds containing thiadiazole and other heterocyclic moieties has demonstrated antimicrobial and antilipase activities. These findings suggest potential pharmaceutical applications for compounds with similar structural features in treating infections and metabolic diseases (Başoğlu et al., 2013).

Nematocidal Activity

Novel oxadiazole derivatives containing thiadiazole amide groups have been synthesized and shown to possess significant nematocidal activity against specific pests. This research points to agricultural applications, where similar compounds could be developed as nematicides (Liu, Wang, Zhou, & Gan, 2022).

properties

IUPAC Name

3,4,5-triethoxy-N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O5S3/c1-4-28-13-9-12(10-14(29-5-2)16(13)30-6-3)17(27)23-19-24-25-20(33-19)32-11-15(26)22-18-21-7-8-31-18/h7-10H,4-6,11H2,1-3H3,(H,21,22,26)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFBOCMCWGDTVGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(S2)SCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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